Bedaquiline HCl

Description

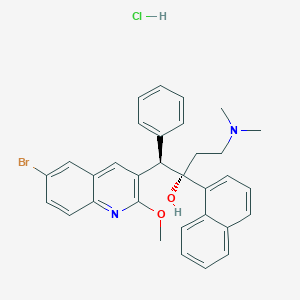

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H32BrClN2O2 |

|---|---|

Molecular Weight |

591.974 |

IUPAC Name |

(1R,2S)-1-(6-Bromo-2-methoxy-3-quinolyl)-4-dimethylamino-2-(1-naphthyl)-1-phenyl-butan-2-ol hydrochloride |

InChI |

InChI=1S/C32H31BrN2O2.ClH/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;/h4-17,20-21,30,36H,18-19H2,1-3H3;1H/t30-,32-;/m1./s1 |

InChI Key |

AOJCUQGSVYCVQU-UNCJQMLCSA-N |

SMILES |

O[C@](CCN(C)C)(C1=C2C=CC=CC2=CC=C1)[C@@H](C3=CC4=CC(Br)=CC=C4N=C3OC)C5=CC=CC=C5.[H]Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TMC-207; TMC 207; TMC207; R207910; AIDS222089; AIDS-222089; AIDS 222089; Bedaquiline fumarate |

Origin of Product |

United States |

Molecular Mechanism of Action of Bedaquiline Hcl

Inhibition of Mycobacterial ATP Synthase

Bedaquiline (B32110) HCl's principal target is the F1F0 ATP synthase enzyme in mycobacteria, essential for synthesizing ATP through oxidative phosphorylation. asm.orgoup.com The drug's interaction with this enzyme is multifaceted, leading to a potent inhibitory effect. nih.govresearchgate.net

Binding to F0 Subunit c

The foundational step of Bedaquiline's action is its binding to the c-subunit of the F0 domain of the mycobacterial ATP synthase. drugbank.comresearchgate.netnih.gov This F0 domain is embedded in the cell membrane and functions as a proton channel. researchgate.net Bedaquiline lodges itself into a high-affinity binding pocket located at the interface between the a and c subunits. biorxiv.org

Research has elucidated specific molecular interactions that stabilize this binding:

The dimethylamino group of Bedaquiline penetrates the ion-binding pocket of the c-subunit. biorxiv.org

This group interacts directly with the carboxyl group of a crucial glutamate (B1630785) residue (Glu65), which is responsible for proton transport. biorxiv.org The tertiary amine structure of Bedaquiline is considered essential for this antimycobacterial activity. biorxiv.org

The binding also induces a conformational change, causing another amino acid, Phenylalanine (Phe69), to move away from the drug-bound structure. biorxiv.org

Initial studies measuring the affinity between Bedaquiline and the isolated c-subunit showed only a micromolar affinity, which seemed inconsistent with the drug's nanomolar potency against both the enzyme and bacterial growth. biorxiv.org However, structural analysis of the intact ATP synthase revealed that Bedaquiline binding induces global conformational changes, creating tighter and more extensive binding sites that involve both the a and c subunits, explaining its high potency. biorxiv.org

Table 1: Key Molecular Interactions of Bedaquiline with ATP Synthase F0 Subunit c

| Interacting Moiety of Bedaquiline | Interacting Residue in Subunit c | Nature of Interaction | Reference |

|---|---|---|---|

| Dimethylamino Group | Glutamate-65 (Glu65) | Penetrates ion-binding pocket, interacts with carboxyl group. | biorxiv.org |

| Diarylquinoline Core | Phenylalanine-69 (Phe69) | Induces conformational shift of the residue. | biorxiv.org |

Disruption of c-Ring Rotation

The mycobacterial ATP synthase generates ATP by using the energy from a transmembrane proton motive force. researchgate.net This force drives the rotation of the ring-shaped assembly of c-subunits (the c-ring) within the F0 domain. researchgate.netresearchgate.net The binding of Bedaquiline directly obstructs this critical mechanical process. nih.govresearchgate.net

By lodging at the interface of the a-subunit and the c-ring, Bedaquiline effectively acts as a molecular wrench, stalling the rotation of the c-ring. asm.orgresearchgate.netasm.org This blockage prevents the c-ring from functioning as an ion shuttle, thereby halting the flow of protons that powers the enzyme's motor function. asm.orgnih.gov The binding of just one Bedaquiline molecule per ATP synthase complex may be sufficient to fully inhibit ion exchange and halt the enzyme's activity. asm.org

Interference with ATP Synthesis in α3β3-Headpiece

The rotation of the c-ring is mechanically coupled to the catalytic F1 portion of the ATP synthase, which is located in the cytoplasm. researchgate.net Specifically, the c-ring's rotation is transmitted via the γ and ε subunits to the catalytic α3β3-headpiece of the F1 domain. researchgate.netsemanticscholar.org It is within this headpiece that adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) are converted into ATP. biorxiv.org

When Bedaquiline binds to the c-ring and halts its rotation, the transmission of rotational energy to the α3β3-headpiece ceases. nih.govresearchgate.netasm.org This mechanical failure directly prevents the conformational changes within the α3β3-headpiece that are necessary for ATP synthesis. asm.orgcabidigitallibrary.org Consequently, the enzyme's primary function is inhibited, leading to a shutdown of ATP production. researchgate.netcabidigitallibrary.org

Uncoupling of Electron Transport from ATP Synthesis

In addition to the direct inhibition of the ATP synthase motor, an indirect mechanism of action for Bedaquiline has been proposed. nih.govresearchgate.net This mechanism involves the uncoupling of the electron transport chain from ATP synthesis by disrupting the proton motive force. nih.govresearchgate.netsemanticscholar.org

Effects on Mycobacterial Bioenergetics and Cellular Homeostasis

The inhibition of ATP synthase by Bedaquiline has profound and immediate consequences for the energy-dependent processes within the mycobacterial cell.

Impact on Transmembrane pH Gradient

A key aspect of Bedaquiline HCl's mechanism is its effect on the proton motive force (PMF), which is composed of the transmembrane pH gradient (ΔpH) and the membrane potential (Δψ). oup.com The electron transport chain in mycobacteria pumps protons out of the cytoplasm, creating this gradient that drives ATP synthesis. nih.gov this compound has been shown to collapse the transmembrane pH gradient in a dose-dependent manner. oup.comoup.com This dissipation of the ΔpH component of the PMF disrupts the link between the electron transport chain and ATP synthesis. mdpi.com Interestingly, this effect is dependent on the drug binding to the F1F0-ATP synthase. oup.com

Electroneutral Uncoupling Phenomena

At higher concentrations, this compound exhibits an uncoupling effect, separating respiration from ATP synthesis. oup.comnih.gov This phenomenon is described as electroneutral because it primarily collapses the pH gradient without significantly affecting the membrane potential (Δψ). oup.comnih.gov Unlike classical uncouplers, this compound's uncoupling activity is not due to it acting as a simple protonophore. oup.comoup.com Instead, it is proposed to function as a H+/K+ anti-porter, a process that requires its localization to the F-ATP synthase. mdpi.com This uncoupling leads to futile proton cycling, where protons are translocated across the membrane without generating ATP, a process known to be lethal to mycobacteria. oup.com This dual mechanism of direct ATP synthase inhibition and uncoupling of the PMF is thought to be crucial for the bactericidal activity of this compound. nih.gov

Selectivity for Mycobacterial F1F0-ATP Synthase

An important characteristic of this compound is its selectivity for the mycobacterial F1F0-ATP synthase over the homologous enzyme found in human mitochondria. mdpi.comnih.gov This selectivity is a key factor in its therapeutic utility. The basis for this selectivity lies in structural differences between the mycobacterial and human ATP synthases. nih.gov

However, it is important to note that while highly selective, this compound is not exclusively specific to the mycobacterial enzyme. Studies have shown that it can also inhibit yeast and human mitochondrial ATP synthases, albeit at different concentrations. nih.govresearchgate.net The binding site for this compound in the human enzyme is similar to that in the mycobacterial enzyme, involving the a-subunit and the c-ring. nih.govresearchgate.net This lack of absolute selectivity may be linked to some of the adverse effects observed with the drug. nih.gov

The table below summarizes the inhibitory effects of Bedaquiline on ATP synthase from different organisms.

| Organism/Enzyme | Effect of Bedaquiline | Key Findings |

| Mycobacterium tuberculosis F1F0-ATP Synthase | Potent inhibition of ATP synthesis. nih.govbiorxiv.org | Binds to the c-ring and ε-subunit, stalling rotation and uncoupling the proton motive force. mdpi.comnih.gov |

| Human Mitochondrial ATP Synthase | Inhibition observed. nih.govnih.gov | Binding site partially overlaps with that of the mycobacterial enzyme. nih.govresearchgate.net |

| Yeast Mitochondrial ATP Synthase | Potent inhibition. nih.gov | The site of inhibition partially overlaps with that of the inhibitor oligomycin. nih.gov |

Table 1: Comparative Inhibitory Effects of this compound

Synthetic Chemistry and Stereochemical Considerations of Bedaquiline Hcl

Pioneering Synthetic Routes

The initial industrial synthesis of Bedaquiline (B32110), developed by Johnson & Johnson, laid the groundwork for its production. rhhz.net This route, while effective, was characterized by a multi-step process that ultimately produced a mixture of diastereomers, necessitating a challenging chiral resolution to isolate the desired active enantiomer. rhhz.net

Key Intermediates

The synthesis hinges on the coupling of two crucial building blocks. google.comgoogle.com The first is 6-bromo-3-benzyl-2-methoxyquinoline , a quinoline (B57606) derivative that can be synthesized through a multi-step process. nbinno.comchemicalbook.comtandfonline.com This intermediate provides the core quinoline structure and the benzyl (B1604629) group of Bedaquiline. nbinno.comchemdad.com

The second key intermediate is 3-(dimethylamino)-1-(1-naphthyl)-1-propanone . bio-synth.incymitquimica.comsfdchem.com This compound contributes the naphthalene (B1677914) ring and the dimethylamino side chain, which are crucial for the drug's activity. acs.org The synthesis of this intermediate can be achieved through various methods, including those described in recent patents. google.com

Condensation and Alkylation Reactions

The core of the original Bedaquiline synthesis involves a condensation reaction between the lithiated form of 6-bromo-3-benzyl-2-methoxyquinoline and 3-(dimethylamino)-1-(1-naphthyl)-1-propanone. google.comgoogle.comgoogle.com This key carbon-carbon bond-forming step unites the two main fragments of the molecule. The reaction is typically carried out at very low temperatures, around -78°C, using a strong base like lithium diisopropylamide (LDA) to deprotonate the benzyl position of the quinoline ring. google.comnih.gov

Challenges in Original Synthesis

Furthermore, the reaction conditions were demanding, requiring extremely low temperatures (-78°C) and the use of a strong, moisture-sensitive base (LDA). nih.govgoogle.com These conditions can be difficult and costly to maintain on an industrial scale. The long reaction times and the formation of impurities also presented significant hurdles. google.comgoogle.com

Advanced and Improved Synthetic Methodologies

In response to the challenges of the original synthesis, researchers have focused on developing more efficient and stereoselective methods for producing Bedaquiline and its analogues. rsc.org

Expedient Synthetic Routes to Analogues

Efforts to discover new and potentially improved anti-tuberculosis agents have led to the development of flexible synthetic routes to a wide range of Bedaquiline analogues. acs.orgnih.govnih.gov These methods often utilize common intermediates and allow for the modification of different parts of the Bedaquiline scaffold. nih.govnih.gov This has enabled the exploration of the structure-activity relationships of diarylquinolines, with the goal of identifying compounds with improved properties. nih.gov

Use of Specific Bases

A key area of improvement has been the replacement of the non-chiral base LDA with chiral lithium amides. nih.govthieme-connect.com This strategy aims to induce stereoselectivity during the crucial carbon-carbon bond formation step, thereby increasing the yield of the desired diastereomer and simplifying the purification process. nih.gov

| Base Used | Diastereomeric Ratio (RS,SR : RR,SS) | Overall Yield | Reference |

| Lithium Diisopropylamide (LDA) | 50:50 | ~10-17% (of mixture) | nih.gov |

| (+)-bis[(R)-1-phenylethyl] lithium amide | 90:10 | 13% (of desired enantiomer) | nih.govacs.org |

| Lithium (R)-2-(methoxymethyl)pyrrolidide | 13.6:1 (d.r.) | up to 64% (assay yield) | researchgate.net |

Diastereoselective and Enantioselective Synthesis

The synthesis of Bedaquiline (BDQ) presents a significant stereochemical challenge due to the presence of two stereogenic centers, which can result in four possible stereoisomers. The initial industrial synthesis produced a mixture of diastereomers, necessitating a low-yielding and inefficient purification process. acs.orgnih.gov Consequently, research has focused on developing stereoselective synthetic routes to improve the yield of the desired (1R, 2S) isomer.

Several strategies have been investigated to control the stereochemical outcome of the key carbon-carbon bond-forming reaction. One prominent approach involves the use of chiral bases to induce stereoselectivity during the lithiation and subsequent addition reaction. The replacement of non-chiral bases like lithium diisopropylamide (LDA) with chiral lithium amides has shown considerable success. nih.govchula.ac.th For instance, using (+)-bis[(R)-1-phenylethyl] lithium amide as a chiral base in the lithiation step achieved a diastereoselective ratio (dr) of 90:10 in favor of the desired (RS, SR) diastereomer pair, a significant improvement over the nearly 1:1 ratio seen in the original synthesis. acs.orgresearchgate.net Further optimization using chiral amino alcohols in the presence of LDA and n-BuLi has also been reported to enhance the diastereomeric ratio to 80:20. nih.gov

Another advanced strategy employs a cooperative bimetallic system, which has been shown to produce Bedaquiline with excellent enantioselectivity (>99% enantiomeric excess, ee) and a diastereoselectivity of 16:1. sciengine.com This method represents a significant step towards a highly controlled asymmetric synthesis suitable for industrial application. sciengine.com Similarly, the application of chiral lithium amides derived from amino acids has been explored. researchgate.netresearchgate.net Lithium (R)-2-(methoxymethyl)pyrrolidide, which is derived from D-proline, provided the desired syn-diastereomer pair with a high assay yield (82%) and notable stereocontrol (13.6:1 dr, 56% ee), resulting in a 64% assay yield of Bedaquiline before final purification. researchgate.netresearchgate.net

Alternative asymmetric approaches have also been developed. A method utilizing sulfur ylide asymmetric epoxidation employs an inexpensive and readily available chiral sulfide, (+)-isothiocineole, to construct the key diaryl epoxide intermediate. nih.govresearchgate.netacs.org This route achieves both excellent enantioselectivity (er 96:4) and diastereoselectivity (dr 90:10). nih.govresearchgate.net The subsequent regioselective ring-opening of the epoxide completes the synthesis. acs.org

Table 1: Comparison of Selected Diastereoselective and Enantioselective Synthetic Methods for Bedaquiline

| Method/Chiral Agent | Key Reagents/Conditions | Diastereomeric Ratio (dr) (syn/anti) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Overall Yield | Reference(s) |

|---|---|---|---|---|---|

| Chiral Lithium Amide Base | (+)-bis[(R)-1-phenylethyl] lithium amide, n-BuLi, THF, -78 °C | 90:10 | Not enantioselective at this stage | 13% (of final enantiomer) | acs.org, nih.gov, researchgate.net |

| Chiral Amino Alcohol Additive | Chiral amino alcohol, LDA, n-BuLi | 80:20 | Not enantioselective at this stage | 15% (of final enantiomer) | nih.gov |

| Cooperative Bimetallic System | Bimetallic system with chiral ligand | 16:1 | >99% ee | Not specified | sciengine.com |

| Sulfur Ylide Asymmetric Epoxidation | (+)-isothiocineole, KOH, MeCN/H₂O | 90:10 | er 96:4 | 8% | nih.gov, researchgate.net, acs.org |

| Chiral Lithium Amide (from amino acid) | Lithium (R)-2-(methoxymethyl)pyrrolidide, LiBr | 13.6:1 | 56% ee (er 3.6:1) | 64% (assay yield before purification) | researchgate.net, researchgate.net |

Isolation and Purification Techniques for Stereoisomers

The isolation and purification of the desired (1R, 2S)-Bedaquiline from the mixture of stereoisomers generated during synthesis is a critical step in its manufacturing. The initial methods relied on the physical properties of the different isomers. The separation of the two diastereomeric pairs, (RS, SR) and (RR, SS), was first accomplished by leveraging their differential solubility in a mixture of acetic acid and tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Following the separation of the diastereomers, chiral resolution is required to isolate the desired enantiomer from the racemic mixture. rhhz.net This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. One such agent used in the production of Bedaquiline is (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) ((R)-(-)-BNP ACID). rhhz.netgoogle.comnih.gov The resulting diastereomeric salt containing the (1R, 2S)-enantiomer can be selectively crystallized. acs.orgnih.gov After isolation, the purified salt is neutralized with a base to afford the free, enantiopure Bedaquiline. acs.orgnih.gov Other chiral resolving agents, such as derivatives of 1,3-propanediol (B51772) hydrogen phosphate, have also been patented for this purpose, allowing for crystallization in various organic solvents like alcohols, esters, or nitriles. google.com

Modern chromatographic techniques offer more efficient and greener alternatives for separation. Gravity column chromatography using silica (B1680970) gel (SiO₂) can be used to effectively separate the diastereomeric mixture obtained after the reaction. acs.orgresearchgate.net For the subsequent separation of enantiomers, chiral Supercritical Fluid Chromatography (SFC) has been successfully implemented. acs.orgresearchgate.net SFC is advantageous due to its faster separation times and reduced use of organic solvents, making it a more environmentally friendly technique suitable for both analytical and preparative scales. acs.orgresearchgate.net This method has been used to achieve excellent enantioseparation on up to a gram scale. researchgate.net

Table 2: Summary of Isolation and Purification Techniques for Bedaquiline Stereoisomers

| Technique | Purpose | Reagents/Method | Scale | Reference(s) |

|---|---|---|---|---|

| Fractional Crystallization | Diastereomer Separation | Acetic acid/Tetrahydrofuran (THF) | Industrial | acs.org, nih.gov |

| Chiral Resolution (Salt Formation) | Enantiomer Separation | (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate ((R)-(-)-BNP ACID) | Industrial | rhhz.net, google.com, nih.gov |

| Chiral Resolution (Salt Formation) | Enantiomer Separation | Chiral derivatives of 1,3-propanediol hydrogen phosphate | Laboratory/Industrial | google.com |

| Gravity Column Chromatography | Diastereomer Separation | Silica gel (SiO₂) | Laboratory | acs.org, researchgate.net |

| Chiral Supercritical Fluid Chromatography (SFC) | Enantiomer Separation | Chiral stationary phase with supercritical CO₂ as mobile phase | Preparative (gram scale) | acs.org, researchgate.net |

Structure Activity Relationships Sar and Analog Design of Bedaquiline Hcl

Core Diarylquinoline Scaffold Modification

The diarylquinoline (DARQ) scaffold is the foundational structure of Bedaquiline (B32110), and its modification has been a primary focus of medicinal chemistry efforts to develop analogs with improved properties. researchgate.net Research has centered on altering the core structure, specifically the quinoline (B57606) A-ring and the naphthalene (B1677914) C-ring, to enhance potency and address liabilities such as high lipophilicity. nih.govacs.org

Substitutions on the Quinoline Ring

The quinoline ring, designated as the A-ring in the Bedaquiline structure, has been a key site for modification, particularly at the 6-position. nih.gov Initial structure-activity relationship (SAR) studies noted that while various substituents at this position were tolerated, there was little apparent electronic effect on activity. nih.gov However, subsequent research has demonstrated that strategic substitutions can significantly modulate the drug's physicochemical properties and biological activity. researchgate.net

Early attempts to lower the high lipophilicity of Bedaquiline (clogP 7.25) involved replacing the 6-bromo (6-Br) substituent with various other groups. acs.org Most of these substitutions, including -S-CH₃, -SO₂-CH₃, and various amine-containing chains, resulted in a more than 10-fold decrease in potency (MIC₉₀). researchgate.net Only the replacement of bromine with chlorine was well-tolerated, maintaining a comparable MIC₉₀ to the parent compound. researchgate.net

Further investigations revealed that replacing the 6-Br group with a cyano (CN) moiety could provide a significant reduction in lipophilicity while only modestly affecting the anti-mycobacterial potency. acs.orgnih.gov This finding was contrary to the general trend observed where potency positively correlated with lipophilicity for many 6-substituted analogs. acs.orgresearchgate.net The 6-cyano substitution is now considered a valuable modification in the design of second-generation diarylquinolines. acs.org The potency of these 6-cyano analogs can be maintained depending on the nature of the other aromatic rings (Ar¹ and Ar²) in the structure. researchgate.net

Table 1: Effect of 6-Position Quinoline Ring Substitutions on Anti-Mycobacterial Potency Data collated from multiple studies against M. tuberculosis H37Rv.

| Compound/Modification | 6-Position Substituent (X) | clogP | MIC₉₀ (µg/mL) |

| Bedaquiline (Parent) | -Br | 7.25 | 0.03 - 0.07 |

| Analog | -H | 6.46 | 0.12 |

| Analog | -Cl | 7.11 | 0.03 |

| Analog | -CF₃ | 7.39 | 0.06 |

| Analog | -CH₃ | 6.94 | 0.06 |

| Analog | -CN | 6.17 | 0.12 |

| Analog | -OCH₃ | 6.40 | 0.25 |

| Source: nih.govresearchgate.netdrugbank.com |

Replacement of Naphthalene Unit with Bicyclic Heterocycles

The naphthalene C-unit of Bedaquiline has been extensively modified, with research showing it can be replaced by various aryl and heteroaryl rings. nih.govd-nb.info A key strategy has been the replacement of the naphthalene ring with bicyclic heterocycles to reduce lipophilicity and potentially improve the safety profile. ucl.ac.uknih.govnih.gov

Studies replacing the naphthalene unit with a range of bicyclic heterocycles resulted in analogs with a wide spread of lipophilicity values. ucl.ac.uknih.gov Biological evaluation of these compounds against M. tuberculosis indicated that for potent inhibitory activity (MIC₉₀) to be retained, a calculated logP (clogP) value of approximately 5.0 appears to be a lower limit. ucl.ac.uknih.govnih.gov

A significant development in this area was the replacement of the naphthalene ring with a pyridine (B92270) ring. nih.gov This modification was a major contributor to reducing affinity for the hERG potassium channel, a liability associated with Bedaquiline. nih.govnih.gov This strategy led to the discovery of advanced analogs like TBAJ-587 and TBAJ-876. nih.govnih.gov In TBAJ-587, the naphthalene is replaced with a 2,6-dimethoxy pyridine ring. nih.gov In TBAJ-876, the same replacement is made. nih.gov These changes, combined with modifications to the B-ring, resulted in compounds with potent anti-TB activity (MIC₉₀ of 0.006 µg/mL for TBAJ-587 and 0.004 µg/mL for TBAJ-876), reduced lipophilicity, and significantly lower hERG inhibition. nih.gov Further exploration led to the development of Sudapyridine (WX-081), where the quinoline A-ring is replaced by a pyridine derivative, demonstrating that multiple rings in the scaffold can be successfully modified. researchgate.netmdpi.com

Table 2: Effect of Naphthalene Unit Replacement on Anti-Mycobacterial Potency Data against M. tuberculosis H37Rv.

| Compound | C-Ring Unit | B-Ring Unit | MIC₉₀ (µg/mL) | clogP |

| Bedaquiline | Naphthalene | Phenyl | 0.04 | 7.25 |

| TBAJ-587 | 2,6-dimethoxy Pyridine | 2-fluoro-3-methoxy Phenyl | 0.006 | 5.8 |

| TBAJ-876 | 2,6-dimethoxy Pyridine | 2,3,6-trimethoxy Pyridine | 0.004 | 5.15 |

| Source: nih.govnih.gov |

Side Chain Modifications

Optimization of Dimethylaminoethyl Side Chain

The dimethylaminoethyl side chain of Bedaquiline plays a critical role in its antimycobacterial activity. nih.gov Early and extensive SAR studies involving around 200 analogs concluded that this side chain was nearly optimal for activity. acs.orgnih.gov It was observed that analogs with weaker bases in this position were less effective, highlighting the importance of the basicity of the terminal amine. acs.orgnih.gov

The structural basis for this observation was later clarified by crystallographic studies. acs.orgnih.gov The protonated dimethylamino group forms a crucial hydrogen bond with the glutamate-65 (Glu65) residue in the ion-binding site of the c-subunit of ATP synthase, the molecular target of Bedaquiline. nih.gov This interaction anchors the drug molecule, allowing the rest of the diarylquinoline scaffold to make multiple hydrophobic contacts within the binding site. nih.gov The specific placement and basicity of this N,N-dimethylamino group are therefore critical for high-affinity binding to the target. nih.govnih.gov

Introduction of Hydrogen-Bond Donors

The interaction between Bedaquiline and its target, the mycobacterial ATP synthase, is dominated by a critical hydrogen bond. iucr.org The protonated tertiary amine on the side chain acts as a hydrogen bond donor. iucr.orgnih.gov Recent computational studies using ab initio molecular dynamics have revealed that the hydrogen bond formed between Bedaquiline and the conserved E65 residue of the c-ring is exceptionally strong, belonging to the category of short strong hydrogen bonds (SSHBs) or low-barrier hydrogen bonds. nih.govresearchgate.net

This strong interaction accounts for a significant portion of the drug's binding energy and affinity for its target. nih.govresearchgate.net Furthermore, this bond is cooperatively strengthened by the presence of another acidic residue, aspartate-32 (D32), which is found exclusively in mycobacteria. nih.govresearchgate.net This cooperative network enhances binding strength and provides a mechanistic explanation for Bedaquiline's specificity for the mycobacterial target. nih.gov Based on this understanding, the design of new analogs has included the introduction of additional hydrogen-bond donors to potentially enhance or modify this interaction. mdpi.com Research into analogs containing H-bond donors aims to explore these critical interactions further, potentially leading to compounds with altered affinity or specificity. mdpi.com

Correlation of Structural Attributes with Anti-Mycobacterial Potency (MIC₉₀)

The anti-mycobacterial potency of diarylquinoline compounds, measured as the minimum inhibitory concentration required to inhibit 90% of growth (MIC₉₀), is strongly correlated with specific structural attributes.

A primary factor influencing potency is lipophilicity. For a range of analogs with substitutions at the 6-position of the quinoline ring, a positive correlation was observed between potency and lipophilicity. researchgate.net However, this trend is not absolute. The 6-cyano analogs are a notable exception, demonstrating that it is possible to reduce lipophilicity (clogP from 7.25 for 6-Br to 6.17 for 6-CN) with only a modest impact on MIC₉₀ (from 0.03 µg/mL to 0.12 µg/mL). acs.orgnih.gov

Modification of the C-ring from naphthalene to various bicyclic heterocycles also shows a clear link between structure and potency. nih.govnih.gov There appears to be a threshold for lipophilicity, with a clogP of around 5.0 being the lower limit for retaining high potency against M. tuberculosis. ucl.ac.uknih.gov The introduction of pyridine rings at the C-ring, as seen in TBAJ-587 and TBAJ-876, not only maintains but can even improve potency (MIC₉₀ of 0.006 and 0.004 µg/mL, respectively) compared to Bedaquiline (MIC₉₀ ~0.04 µg/mL), while successfully lowering lipophilicity. nih.gov This demonstrates that heteroatom incorporation can favorably modulate both potency and physicochemical properties. nih.gov

Influence of Lipophilicity (clogP) on Biological Activity

Bedaquiline is characterized by its extremely high lipophilicity, with a calculated logP (clogP) of 7.25. nih.govauckland.ac.nzrhhz.net This property is linked to several pharmacological challenges, including a very long plasma half-life, a risk of phospholipidosis, and potential drug insolubility. nih.govrhhz.net Consequently, a primary focus of analogue design has been to reduce lipophilicity while maintaining potent antimycobacterial activity.

Research into structure-activity relationships (SAR) has demonstrated a broad positive correlation between the lipophilicity of diarylquinoline analogues and their in vitro inhibitory activity against Mycobacterium tuberculosis. semanticscholar.orgsemanticscholar.org This has been attributed to the highly lipophilic nature of the mycobacterial cell wall. semanticscholar.org However, studies have successfully developed analogues with significantly reduced lipophilicity that retain high potency. For instance, replacing the naphthalene 'C-unit' of bedaquiline with various bicyclic heterocycles or substituted pyridyls has produced compounds with clogP values as low as 2.98. nih.gov

While reducing lipophilicity often leads to a slight decrease in potency, a balance can be achieved. nih.gov Studies exploring a wide range of analogues suggest an approximate lower clogP limit of 5.0 is necessary to retain potent inhibitory activity (MIC₉₀) against M. tuberculosis in culture. nih.govsemanticscholar.org A key modification involves replacing the 6-bromo (Br) substituent on the quinoline 'A-ring' with a more hydrophilic 6-cyano (CN) group. acs.orgresearchgate.net This single substitution can provide a substantial reduction in lipophilicity with only a modest impact on the minimum inhibitory concentration (MIC), making it a valuable tool in the design of safer bedaquiline analogues. acs.orgresearchgate.net

| Compound | Key Structural Modification | clogP | MIC (μg/mL) vs M.tb H37Rv | Reference |

|---|---|---|---|---|

| Bedaquiline | Parent Compound (6-Br, Naphthalene C-unit) | 7.25 | 0.06 | nih.govrhhz.net |

| 6-CN Analogue | 6-Cyano substitution on A-ring | ~6.0 | ~0.12 | acs.orgresearchgate.net |

| TBAJ-587 | 2,6-dimethoxy pyridine C-unit | 5.8 | 0.006 | nih.govbiorxiv.org |

| TBAJ-876 | 2,6-dimethoxy pyridine C-unit | 5.15 | 0.004 | nih.govbiorxiv.org |

In Vitro Heme Oxidation and hERG Channel Inhibition in Analogues for Comparative SAR

A significant liability of Bedaquiline HCl is its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is associated with a risk of cardiac QT interval prolongation. nih.govauckland.ac.nzacs.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) for hERG inhibition by bedaquiline is approximately 1.6 µM. nih.govbiorxiv.org This has been a major driver in the search for second-generation diarylquinolines with an improved cardiovascular safety profile. rhhz.netnih.gov

Comparative SAR studies have evaluated numerous analogues for their hERG liability. nih.gov While many modifications aimed at reducing lipophilicity were explored, there was no simple structural feature that consistently predicted reduced hERG inhibition among early analogues. nih.govsemanticscholar.org However, a breakthrough was achieved by modifying the 'C-unit' of the diarylquinoline scaffold. mdpi.com Specifically, replacing the naphthalene ring of bedaquiline with a 3,5-dialkoxy-4-pyridyl group was found to retain high antitubercular activity while significantly decreasing hERG channel inhibition. mdpi.com

Preclinical Pharmacological Characterization of Bedaquiline Hcl

In Vitro Antimycobacterial Activity Studies

Activity against Mycobacterium tuberculosis (e.g., H37Rv strain)

Bedaquiline (B32110) HCl demonstrates potent in vitro bactericidal activity against Mycobacterium tuberculosis, including both drug-susceptible and multidrug-resistant (MDR) strains. nih.govoup.comnih.gov Its unique mechanism of action, which involves the inhibition of the proton pump of mycobacterial adenosine (B11128) triphosphate (ATP) synthase, distinguishes it from other quinolone antibiotics. nih.govnih.gov This means that resistance to fluoroquinolones does not confer resistance to bedaquiline. nih.gov Studies have shown that bedaquiline's effectiveness against M. tuberculosis is not affected by pre-existing resistance to other anti-tuberculosis drugs such as isoniazid (B1672263), rifampicin (B610482), ethambutol, and moxifloxacin (B1663623). nih.gov

The reference strain M. tuberculosis H37Rv is consistently susceptible to bedaquiline in laboratory tests. oup.complos.org Quality control experiments have established a reliable range for the minimum inhibitory concentration (MIC) of bedaquiline against the H37Rv strain, typically between 0.125 and 0.50 mg/L in the MGIT 960 system. oup.com This provides a benchmark for assessing the susceptibility of clinical isolates.

Susceptibility of Log-Phase and Non-Replicating Bacilli

A significant feature of bedaquiline is its activity against both actively replicating and non-replicating (dormant) mycobacteria. nih.govmdpi.com This is crucial for treating latent tuberculosis infections, where bacilli are in a low-energy, non-replicating state. nih.govnih.gov Bedaquiline's ability to target ATP synthase, an essential enzyme even in dormant states, allows it to sterilize latent infections. nih.govfrontiersin.org One study demonstrated that bedaquiline could inhibit dormant cells in a model of latent TB infection at low concentrations. nih.gov

In vitro models of dormancy, such as the Wayne hypoxia model, have confirmed bedaquiline's efficacy against non-replicating bacilli. mdpi.com A killing kinetic study showed that the compound could completely sterilize dormant bacilli in this model after 14 days. mdpi.com While ATP synthase is downregulated in latent states compared to actively replicating bacteria, it remains essential for survival, making it a viable target for bedaquiline. frontiersin.orgmdpi.com

Efficacy against Nontuberculous Mycobacteria (NTM)

Bedaquiline has demonstrated a broad spectrum of antimycobacterial activity, including against various nontuberculous mycobacteria (NTM) species. nih.govoup.comnih.gov

M. smegmatis : Bedaquiline was initially identified from a screen against Mycobacterium smegmatis. nih.govasm.org This non-pathogenic, fast-growing species is often used as a model organism in mycobacterial research. asm.org The minimum inhibitory concentration (MIC) for M. smegmatis has been well-established and is used for quality control in susceptibility testing. nih.gov

M. abscessus : Bedaquiline shows promise for treating infections caused by the Mycobacterium abscessus complex, which are notoriously difficult to treat due to intrinsic multidrug resistance. ersnet.orgmdpi.com It exhibits potent and consistent activity across various isolates, including those that form biofilms. mdpi.com However, some studies suggest that its effect against M. abscessus is primarily bacteriostatic when used as monotherapy. mdpi.comnih.gov

M. avium : Bedaquiline exhibits strong in vitro activity against Mycobacterium avium complex (MAC) isolates. ersnet.orgasm.orgasm.org Studies have reported low MIC values for both M. avium and M. intracellulare. oup.comersnet.org For M. avium, MIC values are often slightly higher than those for M. intracellulare. ersnet.org

Minimal Inhibitory Concentration (MIC) Determinations

The minimal inhibitory concentration (MIC) is a critical measure of a drug's in vitro potency. For bedaquiline, MIC values are determined using methods like broth microdilution. nih.govkoreamed.org

Several factors can influence bedaquiline MIC results, including the inoculum size, pH of the culture medium, and the type of labware used. nih.govresearchgate.net To ensure reproducible results, standardized conditions are recommended, such as using polystyrene plates or tubes, a pH of 7, and a specific concentration of Tween 80. nih.gov

| Mycobacterium Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| M. tuberculosis H37Rv | 0.015–0.12 | 0.06 | N/A |

| M. abscessus complex | 0.008–0.5 | 0.06 | 0.12 |

| M. avium | 0.03–0.12 | 0.03 | 16 |

| M. intracellulare | 0.015–0.12 | 0.007 | 0.06 |

| M. smegmatis | 0.004–0.015 | N/A | N/A |

Data sourced from multiple studies and may represent a range of findings. asm.orgasm.orgresearchgate.netnih.gov

Time-Kill Kinetics

Time-kill kinetic studies assess the rate at which an antimicrobial agent kills a bacterial population over time. For M. tuberculosis, bedaquiline exhibits a delayed bactericidal effect. nih.gov While it rapidly depletes cellular ATP levels, significant killing is often observed after several days of exposure. nih.govresearchgate.net Even at high concentrations, there is an initial period of limited bactericidal activity. nih.gov

Against M. abscessus, time-kill assays have shown that bedaquiline monotherapy can initially inhibit growth, but regrowth may occur over time, suggesting a bacteriostatic rather than bactericidal effect in some contexts. nih.govasm.org However, when combined with other agents, its efficacy can be enhanced. asm.org

In Vivo Animal Model Studies (e.g., mice, guinea pigs)

Animal models are essential for evaluating the in vivo efficacy of new drug candidates. Mice are the most commonly used animal model for tuberculosis drug development. frontiersin.org Bedaquiline has been extensively studied in various mouse models, including those that mimic active and latent tuberculosis infections. nih.govasm.org These studies have consistently demonstrated its potent activity in reducing bacterial load in the lungs. asm.org

The guinea pig model has also been instrumental in demonstrating the effectiveness of bedaquiline. asm.orgasm.org This model is considered a gold standard for testing new drug regimens. asm.org Early studies in guinea pigs provided the first evidence that bedaquiline could significantly shorten the duration of tuberculosis therapy when combined with conventional drugs. asm.org

Bactericidal Activity in Infected Animal Models

Bedaquiline HCl (BDQ) has demonstrated significant bactericidal activity in various preclinical animal models of tuberculosis (TB). europa.eu In studies using BALB/c mice infected with Mycobacterium tuberculosis, bedaquiline administered as a monotherapy was highly effective, showing a progressive increase in activity over time. nih.govacs.org Treatment resulted in a substantial reduction in bacterial load in the lungs. nih.govacs.org For instance, after four weeks of treatment, a 3.1 log₁₀ CFU reduction was observed with a 10 mg/kg dose, and a 4.1 log₁₀ CFU reduction was seen with a 25 mg/kg dose. nih.govacs.org

The bactericidal effects of bedaquiline have also been evaluated in C3HeB/FeJ mice, a model that develops caseous necrotic lung lesions similar to those seen in human TB. nih.govacs.org In this model, the treatment response to bedaquiline was found to be heterogeneous, with a distinction between a responsive and a less-responsive bacterial subpopulation within the lesions. nih.govacs.org While the 10 mg/kg dose was only bacteriostatic against the less-responsive subpopulation, the 25 mg/kg dose demonstrated activity against bacteria in all mice, indicating a dose-dependent effect within these complex lesions. acs.org

Beyond M. tuberculosis, bedaquiline's bactericidal activity has been assessed against other mycobacteria. In a mouse model of chronic Mycobacterium avium lung infection, bedaquiline monotherapy reduced the bacterial lung burden, although at a slower rate compared to combination regimens. asm.org

Table 1: Bactericidal Activity of Bedaquiline Monotherapy in Mouse Models

| Animal Model | Bacterial Strain | Treatment Duration | CFU Reduction (log₁₀) in Lungs | Source |

|---|---|---|---|---|

| BALB/c Mice | M. tuberculosis | 4 Weeks | 3.1 | nih.govacs.org |

| BALB/c Mice | M. tuberculosis | 4 Weeks | 4.1 | nih.govacs.org |

| C3HeB/FeJ Mice | M. tuberculosis | 8 Weeks | Bacteriostatic to bactericidal (heterogeneous response) | acs.org |

Sterilizing Activity in Animal Models

The sterilizing activity of bedaquiline, its ability to kill persistent, non-replicating bacteria and prevent disease relapse, has been a key finding in preclinical studies. europa.eunih.gov Animal models have been crucial in demonstrating its potential to shorten treatment duration. nih.gov In a paucibacillary mouse model of latent tuberculosis infection (LTBI), three months of daily, orally administered bedaquiline showed sterilizing activity that was equivalent or superior to standard LTBI treatment regimens. nih.gov

In treatment models of active TB, bedaquiline-containing regimens have shown remarkable sterilizing effects. nih.govbiorxiv.org For example, in BALB/c mice, a combination of bedaquiline and pyrazinamide (B1679903) prevented relapse in 100% of mice treated for three months. nih.gov The addition of pyrazinamide to a regimen of bedaquiline, pretomanid (B1679085), and linezolid (B1675486) also significantly enhanced sterilizing activity in mouse models. asm.org

Studies comparing bedaquiline to next-generation diarylquinolines have further highlighted its sterilizing role. Replacing bedaquiline with TBAJ-587 in a combination regimen significantly reduced the proportion of mice relapsing after two months of treatment, demonstrating the potent sterilizing potential of the diarylquinoline class. asm.orgresearchgate.net

Table 2: Sterilizing Activity (Relapse Studies) of Bedaquiline-Containing Regimens in Mouse Models

| Animal Model | Regimen | Treatment Duration | Outcome | Source |

|---|---|---|---|---|

| BALB/c Mice | Bedaquiline + Pyrazinamide | 3 Months | 0% relapse | nih.gov |

| BALB/c Mice | Bedaquiline + Pretomanid + Linezolid (BPaL) | 2 Months | Relapse observed (serves as baseline for comparison) | asm.org |

| BALB/c Mice | TBAJ-587 + Pretomanid + Linezolid | 2 Months | Significantly lower relapse rate than BPaL | asm.org |

| BALB/c Mice | BPaL + Pyrazinamide | 4 Weeks | Lower lung CFU count compared to BPaL | asm.org |

Assessment of Combination Regimens in Animal Models

The efficacy of bedaquiline is most pronounced when used in combination regimens, a cornerstone of tuberculosis therapy to enhance efficacy and prevent resistance. nih.govacs.org Preclinical animal models have been instrumental in identifying and evaluating potent bedaquiline-based combinations. asm.org

A widely studied combination is bedaquiline and pyrazinamide (PZA). In Swiss and BALB/c mice, this two-drug combination demonstrated bactericidal activity superior to the standard first-line regimen and resulted in a 4.1 log₁₀ CFU reduction after four weeks of treatment in BALB/c mice. nih.govacs.org

Other novel combinations have also shown promise in mouse models. A regimen of bedaquiline, pyrazinamide, and moxifloxacin (BZM) significantly reduced lung CFU counts and relapse rates in BALB/c mice compared to a rifapentine-based standard. researchgate.net The addition of rifabutin (B1679326) to the BZM backbone further increased its sterilizing activity. researchgate.net In a model for M. avium infection, a triple-drug regimen of bedaquiline, clarithromycin, and clofazimine (B1669197) was highly bactericidal, achieving a 3.3 log₁₀ CFU reduction in the lung. asm.org

Synergy and Combination Studies with Other Antimicrobials

The interaction of bedaquiline with other antimicrobial agents is a critical aspect of its pharmacological profile, with studies revealing synergistic, additive, and even antagonistic effects depending on the combination and the target pathogen.

A significant synergistic relationship has been consistently observed between bedaquiline and pyrazinamide (PZA) in preclinical models. nih.govacs.org This synergy is considered a key factor in the potent sterilizing activity of regimens containing both drugs. nih.gov Research suggests that bedaquiline may potentiate the activity of PZA by affecting the host macrophage, specifically by increasing lysosomal acidification, which enhances the effect of PZA. elifesciences.org

In contrast, studies examining interactions with first-line anti-TB drugs have not found evidence of synergy. One study reported that bedaquiline did not potentiate the activity of ethambutol, isoniazid, or rifampicin in either liquid culture or within infected macrophages. elifesciences.org When assessing the BPaL (bedaquiline-pretomanid-linezolid) regimen in a murine model, the interaction between bedaquiline and pretomanid was found to be subadditive (antagonistic) regarding the reduction of bacterial load (CFU). asm.org

Against different mycobacterial species, the interactions can vary. For Mycobacterium abscessus, bedaquiline was found to be antagonistic with β-lactam antibiotics like imipenem (B608078) and cefoxitin. researchgate.net Bedaquiline, an ATP synthase inhibitor, was shown to suppress a lethal ATP burst induced by the β-lactams, thereby eliminating their bactericidal activity. researchgate.net Conversely, against M. abscessus, synergy has been noted between bedaquiline and the non-traditional antibiotic thioridazine. biorxiv.org

Molecular Mechanisms of Resistance to Bedaquiline Hcl

Target-Based Resistance Mechanisms

Target-based resistance to Bedaquiline (B32110) involves genetic alterations in the gene that codes for its molecular target, the F1F0-ATP synthase. frontiersin.org This enzyme is crucial for energy production in Mtb. Mutations in this target prevent the drug from binding effectively, thereby allowing the bacterium to survive. frontiersin.org

The primary target of Bedaquiline is the c-subunit of the F1F0-ATP synthase, which is encoded by the atpE gene. asm.orgfrontiersin.org Mutations within this gene are a direct cause of resistance. These mutations are typically associated with high levels of Bedaquiline resistance, with Minimum Inhibitory Concentration (MIC) values often increasing 10- to 128-fold. frontiersin.orgfrontiersin.org However, atpE mutations are identified less frequently in clinical isolates compared to non-target-based mechanisms. asm.orgup.ac.za

Several specific point mutations within the atpE gene have been identified in both in vitro studies and clinical isolates. Research has identified various substitutions associated with resistance, including D28N, A28V, A28P, G61A, E61D, A63P, A63V, and I66M. frontiersin.orgup.ac.zaoup.comnih.gov While these mutations confer significant resistance, their prevalence in resistant clinical isolates remains relatively low. up.ac.za For instance, in one study, atpE mutations were found in only about 30% of in vitro-selected mutants. oup.com Another analysis of resistant isolates from patients found atpE substitutions in 4 out of 8 cases. nih.gov

| Gene | Specific Mutation | Effect on Resistance | Source |

|---|---|---|---|

| atpE | A28V, A28P, G61A, A63P, I66M | High-level resistance (10-128 fold MIC increase) | frontiersin.org |

| atpE | D28N, A63V | Associated with increased BDQ MICs in clinical isolates | oup.comnih.gov |

| atpE | E61D, I66M | Found in resistant clinical isolates | nih.gov |

| atpE | D28G | Does not confer resistance | up.ac.za |

Mutations in the atpE gene confer resistance by directly altering the structure of the Bedaquiline binding site on the ATP synthase c-subunit. oup.complos.org This prevents the drug from binding to its target, thereby preserving the enzyme's function of proton translocation and ATP synthesis. frontiersin.orgoup.com Computational analyses have confirmed that resistance-associated variants are predominantly located within the drug-binding pocket. nih.govplos.org These mutations disrupt key interactions between Bedaquiline and the enzyme, leading to a significant reduction in binding affinity. nih.govplos.org For example, residues like Asp28 are situated at the base of the binding pocket, and mutations at this position can severely disrupt drug interaction. up.ac.zanih.gov In contrast, mutations located further from the binding site are less likely to confer resistance. plos.org

Mutations in atpE Gene (Subunit c of ATP Synthase)

Efflux Pump-Mediated Resistance

The most common mechanism of Bedaquiline resistance observed in clinical settings is not due to target modification but rather to the increased activity of a bacterial efflux pump. asm.orgpnas.org This system actively expels Bedaquiline from the mycobacterial cell, lowering its intracellular concentration to sub-therapeutic levels.

The efflux pump responsible for this form of resistance is the MmpS5-MmpL5 system. plos.orgbiorxiv.org MmpL5 (Rv0676c) is a transmembrane transporter from the Resistance-Nodulation-Cell Division (RND) family, which forms a complex with the MmpS5 (Rv0677c) protein. pnas.orgplos.org The MmpS5-MmpL5 pump is not only capable of exporting Bedaquiline but also confers low-level cross-resistance to the related drug clofazimine (B1669197). oup.complos.org Studies have shown that for the pump to be effective in conferring resistance, both mmpS5 and mmpL5 must be overexpressed together. asm.orgplos.org The upregulation of this efflux system is the predominant cause of clinical Bedaquiline resistance. pnas.orgbiorxiv.org

The expression of the mmpS5-mmpL5 operon is controlled by a transcriptional repressor protein encoded by the Rv0678 gene. frontiersin.orgoup.com Under normal conditions, this repressor, also known as MmpR, binds to the promoter region of the operon and suppresses its transcription. up.ac.za

Resistance arises from mutations in the Rv0678 gene that lead to a non-functional repressor protein. frontiersin.orgoup.com These mutations can include single nucleotide variations, insertions, or deletions that result in frameshifts or premature stop codons. frontiersin.org The loss of functional Rv0678 protein leads to the de-repression and subsequent upregulation of the MmpS5-MmpL5 efflux pump. asm.orgfrontiersin.org This overexpression results in the efficient removal of Bedaquiline from the cell, causing low- to moderate-level resistance (typically a 2- to 8-fold increase in MIC). frontiersin.orgoup.com Mutations in Rv0678 are the most frequently identified genetic determinant of Bedaquiline resistance in clinical Mtb isolates. frontiersin.orgasm.org

| Gene | Function | Effect of Mutation | Resulting Resistance Level | Source |

|---|---|---|---|---|

| Rv0678 | Transcriptional repressor of MmpS5-MmpL5 | Loss of function, leading to pump upregulation | Low-level BDQ resistance (2-8 fold MIC increase) | frontiersin.orgfrontiersin.orgoup.com |

| pepQ | Putative Xaa-Pro aminopeptidase | Associated with reduced susceptibility | Low-level BDQ resistance | asm.orgoup.com |

| Rv1979c | Unknown, implicated in resistance | Association with resistance is uncertain | Unclear | benthamdirect.complos.orgmsf.org |

In addition to the well-established roles of atpE and Rv0678, mutations in other genes have been implicated in Bedaquiline resistance, although the evidence is less definitive.

The gene Rv1979c has also been suggested as a potential contributor to Bedaquiline resistance. benthamdirect.complos.org However, the evidence is conflicting. Some studies have found mutations in Rv1979c in resistant isolates, but others have failed to establish a clear association between variants in this gene and phenotypic resistance. benthamdirect.commsf.org A Bayesian analysis of expert opinions and phenotypic data indicated significant uncertainty regarding the role of Rv1979c in conferring resistance. plos.orgplos.org

Cross-Resistance with Other Diarylquinolines and Antimicrobials (e.g., Clofazimine)

A significant concern in the clinical use of bedaquiline is the development of cross-resistance with other antimicrobials, most notably clofazimine. frontiersin.org This phenomenon is primarily linked to the non-target-based resistance mechanism involving the MmpS5-MmpL5 efflux pump. plos.org Since both bedaquiline and clofazimine are substrates for this efflux pump, mutations in the Rv0678 gene that lead to its upregulation can confer resistance to both drugs. oup.comfrontiersin.org

Studies have shown that mutations in Rv0678 can lead to 2- to 8-fold increases in the minimum inhibitory concentrations (MICs) for both bedaquiline and clofazimine. frontiersin.org This cross-resistance is a critical consideration in designing treatment regimens for MDR-TB, as the prior use of clofazimine could potentially select for mutations that also confer resistance to bedaquiline, even before the patient has been exposed to it. frontiersin.org In fact, Rv0678 mutations have been identified in patients with MDR-TB who had not previously been treated with either bedaquiline or clofazimine. oup.com

While significant cross-resistance is observed with clofazimine, bedaquiline has not shown cross-resistance with first-line anti-TB drugs such as rifampicin (B610482), isoniazid (B1672263), pyrazinamide (B1679903), and ethambutol, or with other second-line drugs like amikacin (B45834) and moxifloxacin (B1663623). oup.com However, there has been a documented case of a patient with MDR-TB who was resistant to both bedaquiline and clofazimine and subsequently developed resistance to delamanid (B1670213), another diarylquinoline. oup.com

Genetic Basis of Resistance Development in in vitro Mutants

In vitro studies have been instrumental in elucidating the genetic basis of bedaquiline resistance. Laboratory-generated resistant mutants of M. tuberculosis have consistently shown mutations in the atpE and Rv0678 genes. nih.gov

Mutations in the atpE gene are typically associated with high-level resistance to bedaquiline. frontiersin.org Studies have identified specific mutations within this gene, such as A63P and I66M, in bedaquiline-resistant mutants. mdpi.com The frequency of these mutations, however, appears to be relatively low in clinical isolates. nih.gov One study found that the rate of mutations leading to high-level bedaquiline resistance decreased as the drug concentration increased. oup.com

Mutations in the Rv0678 gene are more frequently observed in in vitro-selected mutants and are associated with low-level resistance. frontiersin.org A wide array of mutations have been identified throughout the Rv0678 gene in resistant isolates. frontiersin.org These mutations often result in a non-functional repressor protein, leading to the overexpression of the MmpS5-MmpL5 efflux pump. frontiersin.org

Interestingly, some in vitro studies have also identified mutations in other genes. For instance, one study reported a high prevalence of a mutation in the glpK gene in isolated bedaquiline-resistant mutants, suggesting its potential role in resistance. frontiersin.org Another study identified mutations in the pepQ gene in mutants exposed to bedaquiline, which conferred low-level resistance. oup.com

The table below summarizes key genes and mutations associated with bedaquiline resistance identified in in vitro studies.

| Gene | Function | Level of Resistance | Associated Mutations |

| atpE | Encodes subunit c of ATP synthase (drug target) | High | A28V, A28P, G61A, A63P, I66M frontiersin.orgmdpi.com |

| Rv0678 | Transcriptional repressor of MmpS5-MmpL5 efflux pump | Low | Various frameshift and point mutations frontiersin.org |

| pepQ | Putative proline aminopeptidase | Low | Not specified oup.comnih.gov |

| glpK | Glycerol kinase | Not specified | G572 insertion frontiersin.org |

Advanced Analytical Methodologies for Bedaquiline Hcl

Chromatographic Techniques for Quantification and Purity Analysis

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities. For Bedaquiline (B32110) HCl, various chromatographic techniques have been developed to provide high sensitivity, specificity, and accuracy in its determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a widely used technique for the analysis of Bedaquiline. pharmainfo.inresearchgate.net These methods are valued for their ability to separate Bedaquiline from its impurities and degradation products. thieme-connect.com Researchers have developed several RP-HPLC methods utilizing different stationary phases, mobile phase compositions, and detectors to achieve optimal separation and quantification. pharmainfo.inresearchgate.net

A common approach involves using a C18 column as the stationary phase due to its versatility and effectiveness in separating moderately polar compounds like Bedaquiline. pharmainfo.inbiomedpharmajournal.orgamazonaws.com The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile (B52724). pharmainfo.inthieme-connect.comamazonaws.com The pH of the buffer and the ratio of the organic to aqueous phase are critical parameters that are optimized to achieve a good peak shape and a short retention time. pharmainfo.inamazonaws.com For instance, one method successfully used a mobile phase of 10mM Ammonium acetate and methanol (15:85 v/v) with the pH adjusted to 4.5, resulting in a retention time of approximately 3.225 minutes. amazonaws.comamazonaws.com Another method employed a mix of sodium acetate buffer and methyl alcohol (70:30) with a retention time of 5.4 minutes. researchgate.netbiomedpharmajournal.org Detection is commonly performed using a UV detector, with wavelengths set at points of significant absorbance for Bedaquiline, such as 224 nm, 232 nm, or 242 nm. pharmainfo.inthieme-connect.comamazonaws.com

Table 1: Examples of HPLC Methods for Bedaquiline Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|

| Thermo C18 (250mm x 4.6mm, 5.0µm) | 10mM Ammonium acetate: Methanol (15:85 v/v), pH 4.5 | 1.0 | 232 | 3.225 | 5-25 | amazonaws.comamazonaws.comresearchgate.net |

| C18 Column | Buffer (sodium acetate): Methyl alcohol (70:30) | 1.0 | 240 | 5.4 | 5-25 | researchgate.netbiomedpharmajournal.org |

| C18 Column (150mm × 4.6 mm, 3.5µm) | Acetonitrile: 0.1% Trifluoroacetic acid (50:50) | 1.0 | 242 | 2.27 | 30-180 | pharmainfo.inresearchgate.netpnrjournal.com |

| Not Specified | Methanol, 0.01mol/L KH2PO4, and 0.01 mol/L K2HPO4 (pH = 4.1) | 1.0 | 224 | Not Specified | 0.20-10.08 | thieme-connect.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. While specific UPLC methods for Bedaquiline HCl are less frequently detailed in the cited literature, the principles are an extension of HPLC. An easy, efficient, and precise reverse‐phase ultrafast liquid chromatography (RP‐UFLC) method was developed to validate the free base of the antitubercular medication Bedaquiline. researchgate.net The advantages of UPLC, such as reduced solvent consumption and quicker run times, make it a highly suitable and efficient technique for the high-throughput analysis of Bedaquiline in quality control settings.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring very high sensitivity and selectivity, such as the quantification of Bedaquiline and its metabolites in biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique couples the superior separation capabilities of liquid chromatography with the powerful detection and structural elucidation abilities of tandem mass spectrometry. nih.govnih.gov

LC-MS/MS methods for Bedaquiline often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex biological matrix. nih.govnih.gov For instance, a method for analyzing human plasma used liquid-liquid extraction with methyl tertiary butyl ether (MTBE). nih.gov The chromatographic separation is typically achieved on a C18 column. researchgate.netnih.gov The mass spectrometer, usually a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. nih.govnih.gov Electrospray ionization (ESI) is a commonly used ionization source. researchgate.netnih.gov These methods can achieve very low limits of quantification, often in the low ng/mL range, making them ideal for pharmacokinetic studies. nih.gov

Table 2: Examples of LC-MS/MS Methods for Bedaquiline Analysis

| Matrix | Extraction Method | Chromatographic System | Mass Spectrometer | Ionization Mode | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|---|---|

| Human Plasma | Liquid-Liquid Extraction (MTBE) | Zodiac C18 column (50 x 4.6 mm, 5 µm); Mobile Phase: Methanol and 5 mM ammonium formate (B1220265) in 0.1% formic acid (90:10, v/v) | Triple Quadrupole | ESI, MRM Mode | 5-1800 | researchgate.netnih.gov |

| Dried Blood Spots | Solid-Phase Extraction | Two LC-MS/MS systems for polar and non-polar compounds | Sciex API3200 and API5500 Triple Quadrupole | ESI, MRM Mode | Not Specified | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification and purity assessment of Bedaquiline. researchgate.netbiomedpharmajournal.org It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. rjptonline.org For Bedaquiline analysis, HPTLC methods typically use pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. rjptonline.orgrjptonline.org

The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. Various solvent systems have been reported, including a mixture of ethanol, chloroform, and toluene (B28343) (6:3.5:0.5 v/v/v) and another using acetonitrile and ethyl acetate (7:3 v/v). researchgate.netbiomedpharmajournal.orgrjptonline.org After development, the plate is dried, and densitometric scanning is performed at a specific wavelength (e.g., 229 nm or 240 nm) to quantify the separated Bedaquiline band. biomedpharmajournal.orgrjptonline.orgrjptonline.org The method's performance is assessed by the retardation factor (Rf) of the analyte spot. rjptonline.org

Table 3: Examples of HPTLC Methods for Bedaquiline Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range | Reference |

|---|---|---|---|---|---|

| Silica gel 60 F254 | Ethanol:Chloroform:Toluene (6:3.5:0.5) | 240 | Not Specified | 100-300 µg/mL | researchgate.netbiomedpharmajournal.orgresearchgate.net |

| Silica gel 60 F254 | Acetonitrile:Ethyl Acetate (7:3 v/v) | 229 | 0.53 ± 0.01 | 200-1000 ng/band | rjptonline.orgrjptonline.org |

Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry)

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative estimation of Bedaquiline in bulk and pharmaceutical dosage forms. biomedpharmajournal.orgamazonaws.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.

To perform the analysis, a solution of Bedaquiline is prepared in a suitable solvent, typically methanol or acetonitrile. biomedpharmajournal.orgamazonaws.com The solution is then scanned across a UV-Visible range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). amazonaws.comjgtps.com For Bedaquiline, λmax has been reported at various wavelengths, including 240 nm, 285 nm, and within the 265-295 nm range for area under the curve (AUC) methods. biomedpharmajournal.orgamazonaws.com A calibration curve is constructed by plotting absorbance versus concentration, which is then used to determine the concentration of unknown samples. biomedpharmajournal.orgamazonaws.com

Table 4: Examples of UV-Vis Spectrophotometry Methods for Bedaquiline Analysis

| Solvent | Wavelength (λmax) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| Methanol | 240 nm | 8-40 | researchgate.netbiomedpharmajournal.org |

| Acetonitrile | 285 nm | 15-75 | amazonaws.com |

| Acetonitrile | 265-295 nm (AUC) | 15-75 | amazonaws.com |

Method Validation Parameters

Validation is a critical process that confirms an analytical method is suitable for its intended purpose. For this compound, analytical methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are reliable, reproducible, and accurate. pharmainfo.inbiomedpharmajournal.orgamazonaws.com The key validation parameters include:

Specificity: This ensures that the analytical signal is solely from the analyte of interest (Bedaquiline) without interference from other components like impurities, degradation products, or excipients. pharmainfo.inresearchgate.net Specificity is often assessed in forced degradation studies, where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light. rjptonline.orgthieme-connect.com

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. pharmainfo.inrjptonline.org It is determined by analyzing a series of dilutions and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 0.999. pharmainfo.inbiomedpharmajournal.org

Accuracy: This refers to the closeness of the measured value to the true value. It is usually determined by recovery studies, where a known amount of pure drug is added to a sample mixture and the percentage recovery is calculated. pharmainfo.inbiomedpharmajournal.org Good recovery, typically within 98-102%, indicates an accurate method. amazonaws.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmainfo.inamazonaws.com A low RSD value (typically <2%) indicates good precision. biomedpharmajournal.org

Limit of Detection (LOD): This is the lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable precision and accuracy. pharmainfo.inamazonaws.com It is often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). biomedpharmajournal.org

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. pharmainfo.inamazonaws.com It is also calculated from the standard deviation of the response and the slope (LOQ = 10 × σ/S). biomedpharmajournal.org

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, flow rate, or temperature. pharmainfo.in It provides an indication of the method's reliability during normal usage. pharmainfo.inrjptonline.org

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Several studies have established the linearity of HPLC and HPTLC methods for this compound analysis. For instance, a reverse-phase HPLC (RP-HPLC) method demonstrated linearity in the concentration range of 30-180 µg/mL, with a correlation coefficient (r²) of 0.9999. pnrjournal.comresearchgate.net Another RP-HPLC method showed linearity between 5-25 µg/mL with a correlation coefficient of 0.999. amazonaws.comresearchgate.net A separate study reported a linear range of 10 to 100 μg/mL for their RP-HPLC method. scilit.com Furthermore, a stability-indicating HPLC method was validated with a linearity range of 30.00–180.00 μg/mL. oup.com HPTLC methods have also been shown to be linear, with one study reporting a range of 200-1000 ng/band. rjptonline.orgrjptonline.org

Linearity and Range of Analytical Methods for this compound

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| RP-HPLC | 30-180 µg/mL | 0.9999 | pnrjournal.comresearchgate.net |

| RP-HPLC | 5-25 µg/mL | 0.999 | amazonaws.comresearchgate.net |

| RP-HPLC | 10-100 µg/mL | Not Specified | scilit.com |

| HPLC | 30.00–180.00 µg/mL | 0.998 | oup.com |

| HPLC | 0.20-10.08 µg/mL | Not Specified | thieme-connect.com |

| HPTLC | 200-1000 ng/band | Not Specified | rjptonline.orgrjptonline.org |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-day precision) assesses precision over a short interval of time with the same analyst and equipment, while intermediate precision assesses the effects of random events on the precision of the analytical procedure within the same laboratory over a longer period.

For this compound, accuracy is often determined by recovery studies at different concentration levels. One RP-HPLC method demonstrated accuracy at 50%, 100%, and 150% of the target concentration, with a %RSD of 0.5. pharmainfo.in Another study reported mean percent recovery between 97.46% and 103.82%. scilit.com An HPTLC method showed a mean recovery of 99.02%. rjptonline.org

Precision is evaluated by calculating the relative standard deviation (%RSD) of a series of measurements. An RP-HPLC method showed intraday precision with %RSD less than 1 for three consecutive days. pharmainfo.in Another study reported a mean RSD of 0.31% for repeatability and 0.48% for intermediate precision. scilit.com For an HPTLC method, the %RSD for intra-day and inter-day precision was found to be within acceptable limits. rjptonline.org

Accuracy and Precision Data for this compound Analysis

| Analytical Method | Parameter | Finding | Reference |

|---|---|---|---|

| RP-HPLC | Accuracy (% Recovery) | 99.5% (average) | oup.com |

| RP-HPLC | Accuracy (% Recovery) | Mean percent recovery between 97.46% and 103.82% | scilit.com |

| HPTLC | Accuracy (% Recovery) | 99.02% | rjptonline.org |

| RP-HPLC | Repeatability (%RSD) | <1 | pharmainfo.in |

| RP-HPLC | Repeatability (%RSD) | 0.31% | scilit.com |

| RP-HPLC | Intermediate Precision (%RSD) | 0.48% | scilit.com |

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample.

The specificity of analytical methods for this compound is often demonstrated through forced degradation studies. In one study, a known concentration of Bedaquiline was subjected to direct sunlight for 12 hours, and the developed RP-HPLC method was able to specifically determine the analyte without interference from the degradation products. pnrjournal.compharmainfo.in Another study confirmed the specificity of their HPLC method by showing no interference from excipients used in formulations. biomedpharmajournal.org Forced degradation studies under acidic, basic, and oxidative conditions have been used to show that the assay result of this compound was unaffected by the presence of related compounds, confirming the stability-indicating nature of the LC method. thieme-connect.com

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The robustness of an RP-HPLC method for this compound was established by deliberately varying parameters such as the flow rate (±10%), the composition of the organic phase (±10%), and the detection wavelength (±5 nm). pnrjournal.compharmainfo.in The results showed that these changes did not significantly affect the performance of the method. researchgate.net Similarly, for an HPTLC method, robustness was evaluated by making small changes in mobile phase volume (±0.2 mL), saturation time (±2 min), and detection wavelength (±1 nm), with no marked changes observed in the densitograms. rjptonline.org

Robustness Testing Parameters for this compound Analytical Methods

| Analytical Method | Parameter Varied | Variation | Reference |

|---|---|---|---|

| RP-HPLC | Flow Rate | ±10% (e.g., 0.9 mL/min and 1.1 mL/min for a nominal 1.0 mL/min) | pnrjournal.compharmainfo.in |

| Organic Phase Composition | ±10% | pnrjournal.compharmainfo.in | |

| Wavelength | ±5 nm | pnrjournal.compharmainfo.in | |

| HPTLC | Mobile Phase Volume | ±0.2 mL | rjptonline.org |

| Saturation Time | ±2 min | rjptonline.org | |

| Wavelength | ±1 nm | rjptonline.org |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, various analytical methods have reported a range of LOD and LOQ values, indicating their sensitivity. One RP-HPLC method estimated the LOD and LOQ to be 3 µg/mL and 12 µg/mL, respectively. pnrjournal.compharmainfo.in Another RP-HPLC method reported lower values, with an LOD of 2.6 µg/mL and an LOQ of 7.9 µg/mL. scilit.com A more sensitive HPLC method demonstrated an LOD of 0.0070 µg/mL and an LOQ of 0.0212 µg/mL. researchgate.net An HPTLC method was found to have an LOD of 0.9081 µg/mL and an LOQ of 0.1640 µg/mL. researchgate.net

LOD and LOQ Values for this compound Analytical Methods

| Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|

| RP-HPLC | 3 µg/mL | 12 µg/mL | pnrjournal.compharmainfo.in |

| RP-HPLC | 2.6 µg/mL | 7.9 µg/mL | scilit.com |

| HPLC | 0.0070 µg/mL | 0.0212 µg/mL | researchgate.net |

| HPLC | 0.3525 µg/mL | 0.9525 µg/mL | amazonaws.com |

| HPLC | 0.10 µg/mL | 0.20 µg/mL | thieme-connect.com |

| HPLC | 0.05 µg/mL | 0.15 µg/mL | dntb.gov.ua |

| HPTLC | 0.9081 µg/mL | 0.1640 µg/mL | researchgate.net |

Degradation Product Identification and Characterization

Forced degradation studies are essential to identify potential degradation products of a drug substance, which helps in establishing the stability-indicating nature of analytical methods. Bedaquiline has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolytic, and thermal degradation. rjptonline.orgrjptonline.org

Under acidic conditions (e.g., 1 N HCl at 80°C), Bedaquiline was found to degrade significantly, forming multiple degradation products. oup.comresearchgate.net In one study, eight degradation products were formed in an acidic medium. oup.com Another study detected a specific degradation product, A10, under acidic conditions. thieme-connect.com

In alkaline conditions (e.g., 2 N NaOH at 80°C), Bedaquiline also showed degradation, with one study reporting the detection of degradation product A9. thieme-connect.comresearchgate.net

Oxidative degradation, typically using hydrogen peroxide (e.g., 12% H₂O₂ at 80°C), also leads to the formation of degradation products. researchgate.net One study identified degradation product A11 under oxidative stress, while another identified three degradation products. thieme-connect.comresearchgate.net

Photolytic and thermal degradation studies have shown Bedaquiline to be relatively stable under these conditions, with minimal degradation observed. thieme-connect.comresearchgate.net